molecular formula C17H17NOS B14002375 N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide CAS No. 23018-31-7

N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide

Cat. No.: B14002375
CAS No.: 23018-31-7
M. Wt: 283.4 g/mol
InChI Key: ZNUPURXQBIDNGD-UHFFFAOYSA-N
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Description

N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide is a chemical compound with the molecular formula C17H17NOS It is a derivative of dibenzothiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide typically involves the reaction of 1,4-dimethyldibenzothiophene with ethyl formate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • N-(2,4-dimethylbenzyl)formamide
  • N-(2,4-dimethylthiophenyl)formamide

Uniqueness

N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide is unique due to its dibenzothiophene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

23018-31-7

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

IUPAC Name

N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide

InChI

InChI=1S/C17H17NOS/c1-11-9-13(7-8-18-10-19)12(2)16-14-5-3-4-6-15(14)20-17(11)16/h3-6,9-10H,7-8H2,1-2H3,(H,18,19)

InChI Key

ZNUPURXQBIDNGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1SC3=CC=CC=C32)C)CCNC=O

Origin of Product

United States

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